molecular formula C13H8F3N3O B11844190 1,2-Dihydro-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-3H-pyrazolo(3,4-b)pyridin-3-one CAS No. 34580-77-3

1,2-Dihydro-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-3H-pyrazolo(3,4-b)pyridin-3-one

Cat. No.: B11844190
CAS No.: 34580-77-3
M. Wt: 279.22 g/mol
InChI Key: VJHQMBJCNXSDHH-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)phenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound featuring a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazolo[3,4-b]pyridin-3-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)phenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Trifluoromethyl)phenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-(Trifluoromethyl)phenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(3-(Trifluoromethyl)phenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

34580-77-3

Molecular Formula

C13H8F3N3O

Molecular Weight

279.22 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenyl]-2H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C13H8F3N3O/c14-13(15,16)8-3-1-4-9(7-8)19-11-10(12(20)18-19)5-2-6-17-11/h1-7H,(H,18,20)

InChI Key

VJHQMBJCNXSDHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C3=C(C=CC=N3)C(=O)N2)C(F)(F)F

Origin of Product

United States

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